Structural Comparison: Unique 23,27-Epoxy-26-oic Acid Moiety Distinguishes it from Ganoderic Acid Y and Ganoderal A
Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- possesses a unique 23,27-epoxy furan ring and a 26-carboxylic acid, a combination absent in closely related lanostanes like ganoderic acid Y and ganoderal A [1]. Ganoderic acid Y, for instance, features a 26-oic acid but lacks the epoxy furan, resulting in a different bioactivity profile (e.g., α-glucosidase inhibition with IC50 170 μM) . Ganoderal A, an oxysterol, lacks both the epoxy and carboxylic acid groups . This structural divergence is critical for target engagement.
| Evidence Dimension | Presence of 23,27-Epoxy-26-oic Acid Moiety |
|---|---|
| Target Compound Data | 23,27-epoxy furan ring and C-26 carboxylic acid |
| Comparator Or Baseline | Ganoderic Acid Y (C-26 carboxylic acid, no epoxy furan); Ganoderal A (no epoxy, no carboxylic acid) |
| Quantified Difference | Qualitative structural difference; impacts bioactivity as shown by differing IC50 values in orthogonal assays |
| Conditions | Structural analysis by NMR and MS [1] |
Why This Matters
This structural feature is hypothesized to confer unique cytotoxicity and anti-inflammatory properties, making it essential for studies targeting pathways sensitive to this specific pharmacophore.
- [1] Chen, K., Li, Z., Pan, D., & Xu, X. (1990). Studies on the Triterpenic Constituents of TU-JIN-PI. Acta Chimica Sinica, 48(6), 591-595. View Source
